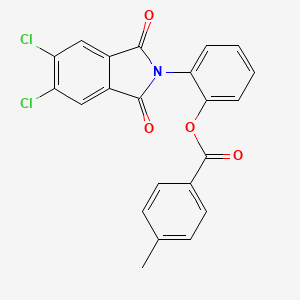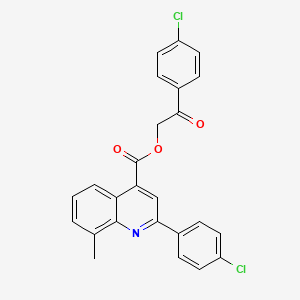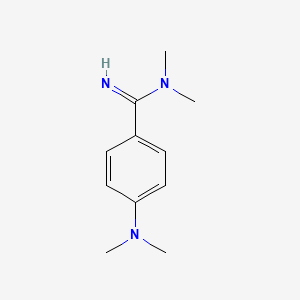![molecular formula C31H38N2O3 B12468990 N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide CAS No. 4534-36-5](/img/structure/B12468990.png)
N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl ether group, a hydrazide linkage, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide typically involves a multi-step process:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)benzaldehyde.
Hydrazone Formation: The 2-(benzyloxy)benzaldehyde is then reacted with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide under acidic conditions to form the hydrazone linkage. This step often requires a catalyst such as acetic acid and is carried out under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Substituted benzyl ethers.
Applications De Recherche Scientifique
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and gene expression. The phenolic moiety contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide analogs
- Other hydrazone derivatives with similar structural motifs
Uniqueness
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is unique due to its combination of a benzyl ether group, a hydrazone linkage, and a phenolic moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
4534-36-5 |
|---|---|
Formule moléculaire |
C31H38N2O3 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(2-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C31H38N2O3/c1-30(2,3)25-18-23(19-26(29(25)35)31(4,5)6)16-17-28(34)33-32-20-24-14-10-11-15-27(24)36-21-22-12-8-7-9-13-22/h7-15,18-20,35H,16-17,21H2,1-6H3,(H,33,34) |
Clé InChI |
MUMYQVVGJGUMLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)

![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)
![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)



![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)

![6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12468959.png)

